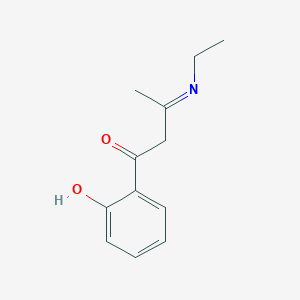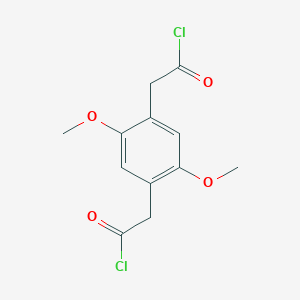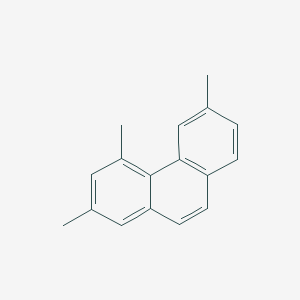
2,4,6-Trimethylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H16 It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the 2nd, 4th, and 6th positions of the phenanthrene skeleton
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 2,4,6-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is often employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated compounds.
Reduction: 9,10-Dihydro-2,4,6-trimethylphenanthrene.
Substitution: 9-Bromo-2,4,6-trimethylphenanthrene and similar derivatives.
科学研究应用
2,4,6-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological systems helps understand the effects of PAHs on living organisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trimethylphenanthrene involves its interaction with cellular components. As a PAH, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations. Additionally, its metabolites can form reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.
相似化合物的比较
Phenanthrene: The parent compound, lacking the methyl groups.
2,3,5-Trimethylphenanthrene: Another methylated derivative with different substitution positions.
Anthracene: A linear isomer of phenanthrene with similar properties.
Uniqueness: 2,4,6-Trimethylphenanthrene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of methyl groups at the 2nd, 4th, and 6th positions enhances its stability and alters its interaction with other molecules compared to its non-methylated counterparts.
属性
CAS 编号 |
52988-44-0 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2,4,6-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-4-5-14-6-7-15-9-12(2)8-13(3)17(15)16(14)10-11/h4-10H,1-3H3 |
InChI 键 |
ILEXIZDSCIMJMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC3=CC(=CC(=C32)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


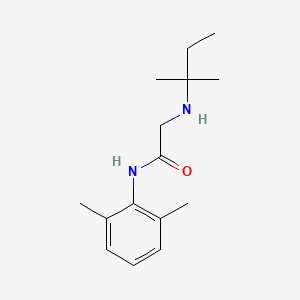
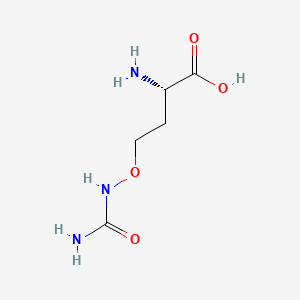
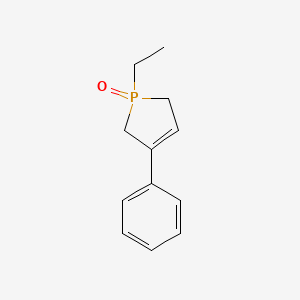
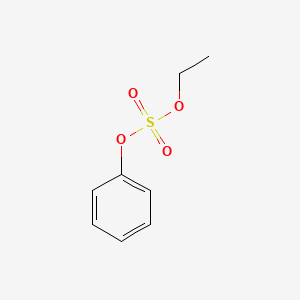
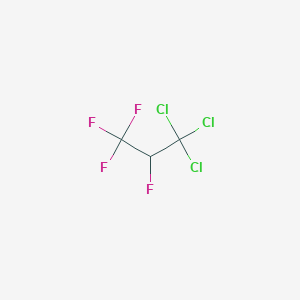

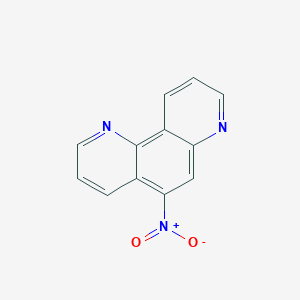
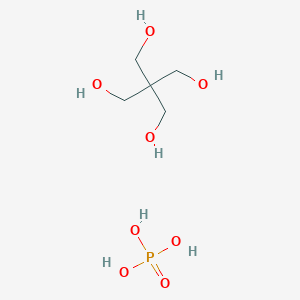


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

